ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC8941796
Molecular Formula: C27H26N2O5S
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N2O5S |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C27H26N2O5S/c1-5-34-26(31)24-17(2)28-27-29(20(24)13-11-18-9-7-6-8-10-18)25(30)23(35-27)16-19-12-14-21(32-3)22(15-19)33-4/h6-16,20H,5H2,1-4H3/b13-11+,23-16+ |
| Standard InChI Key | DRBHAJZXDXQYFW-ZLCJPBNUSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C |
| SMILES | CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
Introduction
Ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer properties. The structural complexity of this molecule arises from its fused heterocyclic system and conjugated substituents.
Structural Features
The compound features a thiazolopyrimidine core fused with a pyrimidine ring and a thiazole ring. This heterocyclic framework is further functionalized with:
-
A conjugated (E)-phenylethenyl group at position 5.
-
A methoxy-substituted benzylidene group at position 2.
-
An ethoxycarbonyl group at position 6.
-
A methyl substituent at position 7.
These substituents contribute to the molecule's electronic properties and potential pharmacological activity.
Synthesis
The synthesis of ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions:
-
Preparation of the Thiazolopyrimidine Core: The thiazolopyrimidine framework is synthesized by cyclization reactions involving thiourea derivatives and β-keto esters under acidic or basic conditions.
-
Substitution Reactions: Functional groups such as the benzylidene and phenylethenyl moieties are introduced through condensation reactions using aldehydes or ketones.
This synthetic pathway ensures high specificity for the desired product while minimizing side reactions.
Biological Activity
Thiazolopyrimidine derivatives have been extensively studied for their pharmacological potential. While specific data on this compound may not be available in the provided sources, related compounds exhibit:
-
Anti-inflammatory Properties: Molecular docking studies suggest that these compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation pathways .
-
Antimicrobial Activity: Structural analogs of thiazolopyrimidines have demonstrated efficacy against bacterial and fungal strains due to their ability to disrupt microbial cell walls or enzymes .
-
Anticancer Potential: The conjugated double bonds and aromatic substituents enhance binding to DNA or proteins involved in cancer cell proliferation .
Crystallographic Data
Crystallographic studies on related compounds reveal that:
-
The thiazole ring adopts a planar conformation.
-
The pyrimidine ring exhibits a half-chair conformation.
-
Intramolecular hydrogen bonding stabilizes the structure.
These features influence the compound's stability and interaction with biological targets.
Applications
Based on its structural features and known activities of similar compounds, ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate has potential applications in:
-
Drug development for inflammatory diseases.
-
Antimicrobial agents targeting resistant strains.
-
Cancer therapeutics through structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume